4-(1,1-Dioxido-4-thiomorpholinyl)benzenemethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2S and a molecular weight of 327.27 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and an aminomethylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with thiomorpholine-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride include:
- 4-(aminomethyl)phenyl derivatives
- Thiomorpholine-1,1-dioxide derivatives
Uniqueness
The uniqueness of 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18Cl2N2O2S |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13;;/h1-4H,5-9,12H2;2*1H |
InChI Key |
WNGWZDXHLKYLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.